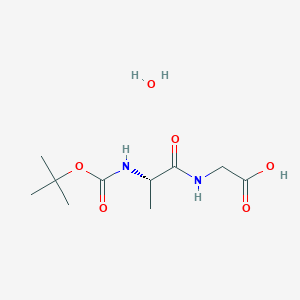
tert-Butyloxycarbonyl-alanyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyloxycarbonyl-alanyl-glycine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O6 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
1. Protecting Group in Peptide Chemistry
Boc groups are widely used as protecting groups for amino acids during peptide synthesis. The Boc group offers several advantages:
- Stability : It is stable under basic conditions, making it suitable for various synthetic pathways.
- Ease of Removal : The Boc group can be easily removed under acidic conditions, allowing for the subsequent formation of peptide bonds without interfering with the amino acid functionality.
A study highlighted the use of modified Boc derivatives in synthesizing racemic Nα-protected amino acids, demonstrating their utility in generating complex peptide structures efficiently .
2. Synthesis of Peptide Libraries
Boc-Ala-Gly serves as a foundational component for synthesizing peptide libraries. These libraries are crucial for drug discovery and development, allowing researchers to explore a range of peptide sequences and their biological activities. For instance, the incorporation of Boc-Ala-Gly into various sequences has been shown to enhance the stability and bioactivity of peptides targeting specific receptors .
Drug Development
1. Therapeutic Applications
Boc-Ala-Gly has been investigated for its potential therapeutic applications, particularly in designing inhibitors for enzymes such as carbonic anhydrases (CAs). These inhibitors have implications in treating conditions like glaucoma and cancer . The versatility of Boc-Ala-Gly allows it to be modified into various derivatives that can enhance solubility and binding affinity to target enzymes.
2. Central Nervous System Effects
Research has explored the use of Boc-Ala-Gly derivatives as thyrotropin-releasing hormone (TRH) mimetics. These compounds exhibit significant central nervous system effects, indicating their potential as therapeutic agents for neurological disorders . The structural modifications afforded by the Boc group facilitate the design of more effective TRH analogs.
Biochemical Studies
1. Structural Studies
Boc-Ala-Gly has been utilized in studies examining protein folding and stability. For example, its incorporation into synthetic peptides has allowed researchers to investigate the stability of α-helices and β-bends, contributing to our understanding of protein structure-function relationships .
2. RNA-directed Peptide Synthesis
Recent studies have demonstrated that Boc-Ala-Gly can be incorporated into RNA-directed peptide synthesis, which is critical for understanding ribosomal peptide synthesis mechanisms. This method allows for the exploration of how peptides can form spontaneously at RNA termini, providing insights into evolutionary biology and synthetic biology applications .
Properties
CAS No. |
148750-86-1 |
|---|---|
Molecular Formula |
C10H20N2O6 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
InChI Key |
KWPRIABABOYKQJ-RGMNGODLSA-N |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Synonyms |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















